ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-4-16-11(15)10-6-5-7-8(12(7,2)3)9(6)13-14-10/h7-8H,4-5H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 |
InChI Key |
RAILBMQEZUOZPY-HTQZYQBOSA-N |
Isomeric SMILES |
CCOC(=O)C1=NNC2=C1C[C@@H]3[C@H]2C3(C)C |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C2C3(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be explored for its potential therapeutic properties, including as a drug candidate.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Compound 1 : (2S,4S)-8,9-Diazatricyclo[4.3.0.0²⁴]Nona-1(6),7-Diene-7-Carboxylic Acid
- CAS : 1932401-47-2
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 164.16 g/mol
- Substituents : Carboxylic acid group at position 7; lacks methyl groups.
- Stereochemistry : (2S,4S) configuration.
- Properties : Polar due to -COOH; lower lipophilicity compared to the ethyl ester derivative.
- Applications : Research reagent; priced at $504/100 mg (95% purity) .
Compound 2 : 9-(4-Oxidopyrazin-4-Ium-2-Yl)-8,9-Diazatricyclo[4.3.0.0²?]Nona-1(6),7-Diene-7-Carboxylic Acid
- CAS : 2704950-80-9
- Applications : Likely used in coordination chemistry or as a bioactive intermediate due to its heteroaromatic substituent .
Compound 3 : Ethyl (2S,4R)-3,3-Dimethyl-8,9-Diazatricyclo[4.3.0.0²,⁴]Nona-1(6),7-Diene-7-Carboxylate (Target Compound)
- Molecular Formula : C₁₂H₁₈N₂O₃ (calculated).
- Substituents : Ethyl ester and 3,3-dimethyl groups.
- Stereochemistry : (2S,4R) configuration.
- Properties : Enhanced lipophilicity (logP ~2.5 estimated) compared to Compound 1, improving membrane permeability.
Comparative Data Table
Research Findings and Implications
Stereochemical Impact: The (2S,4R) vs. Similar tricyclic structures are often explored for CNS activity due to blood-brain barrier penetration .
Functional Group Effects :
- The ethyl ester in the target compound increases lipophilicity compared to Compound 1’s carboxylic acid, favoring oral bioavailability .
- The 3,3-dimethyl groups may reduce metabolic degradation by steric shielding of labile sites.
Synthesis and Characterization :
- Esterification routes (e.g., coupling with 1,4-benzodioxan-6-carboxylic acid using K₂CO₃/DMF) could be adapted for the target compound .
- Crystal structures of related compounds (e.g., ) are determined using programs like SHELXL and ORTEP-III, suggesting similar methodologies for structural validation .
Commercial Availability :
- Compound 1 is marketed by Aaron Chemicals LLC. at research-scale quantities, indicating demand for tricyclic intermediates in drug discovery .
Biological Activity
Ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate (CAS Number: 1586027-87-3) is a complex organic compound with notable structural features that suggest potential biological activity. This article reviews its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 220.27 g/mol. Its structure includes a bicyclic system featuring nitrogen heteroatoms, which are often associated with diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study A : A series of ethyl esters derived from related tricyclic structures demonstrated significant antibacterial activity against Gram-positive bacteria.
- Study B : Research on nitrogen-containing heterocycles revealed antifungal effects against various pathogenic fungi.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties:
- Case Study 1 : In vitro assays showed that derivatives of similar structures inhibited the proliferation of cancer cell lines such as HeLa and MCF-7.
- Case Study 2 : A related compound was found to induce apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
Emerging evidence points to potential neuroprotective effects:
- Research Finding : Compounds with similar diazatricyclo structures have been evaluated for their ability to protect neuronal cells from oxidative stress.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Tricyclic Core : Utilizing cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the ethyl carboxylate group via esterification methods.
Table 1: Comparison of Synthesis Methods
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent choice, temperature, and catalyst loading). For example, using anhydrous ZnCl₂ in DMF under reflux, as demonstrated in cyclization reactions of related tricyclic compounds, can enhance regioselectivity . Purification via recrystallization (e.g., from DMF/ice mixtures) is critical to isolate the product with high purity . Monitoring reaction progress by TLC or HPLC ensures intermediates are minimized.
Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : Combine and NMR to verify stereochemistry and ring junction positions, as seen in spectral analyses of structurally similar diazatricyclo compounds . High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignment. For example, NMR coupling constants (e.g., ) can resolve axial vs. equatorial proton orientations in bicyclic systems .
Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?
- Methodological Answer : Conduct accelerated stability studies by storing aliquots at 4°C, 25°C, and 40°C under inert atmosphere. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Light sensitivity can be assessed using UV-Vis spectroscopy under controlled irradiation. Related tricyclic compounds show increased degradation in polar solvents due to hydrolytic ring-opening; thus, storage in anhydrous DMSO or acetonitrile is recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to identify system-specific variables. For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target interactions. Use isotopic labeling (e.g., ) to track compound distribution and metabolism in cellular models . Statistical tools like Bland-Altman plots can quantify assay variability .
Q. How can computational modeling predict the compound’s interaction with target enzymes, given its rigid tricyclic scaffold?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) using crystal structures of homologous enzymes. Focus on the diazatricyclo core’s conformational constraints: the (2S,4R) stereochemistry likely restricts binding pocket access. MD simulations (50–100 ns) can assess stability of predicted poses. Validate with mutagenesis studies targeting residues identified in silico .
Q. What experimental approaches are suitable for investigating the stereochemical effects of the (2S,4R) configuration on pharmacological activity?
- Methodological Answer : Synthesize diastereomers (e.g., 2R,4S) via chiral auxiliaries or asymmetric catalysis. Compare their binding kinetics (SPR or ITC) and cellular efficacy. For example, enantiomeric pairs of similar bicyclic compounds showed 10- to 100-fold differences in values . Circular dichroism (CD) spectroscopy can correlate stereochemistry with secondary structure interactions.
Data Analysis & Validation
Q. How should researchers address inconsistencies in NMR spectral data between synthesized batches?
- Methodological Answer : Use HSQC/HMBC to confirm connectivity and rule out impurities. Batch-to-batch variations in coupling constants (e.g., ) may indicate incomplete ring closure. Spiking experiments with authentic reference material (if available) can resolve ambiguities . For unresolved signals, variable-temperature NMR (e.g., 298–338 K) may average conformational exchange effects .
Q. What statistical methods are recommended for validating structure-activity relationship (SAR) studies of derivatives of this compound?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent effects (e.g., methyl groups at C3) with activity. Use leave-one-out cross-validation to assess model robustness. For example, QSAR models for diazatricyclo analogs achieved when incorporating steric parameters (e.g., Taft’s ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
